Bienvenue dans la boutique en ligne BenchChem!

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Kinase inhibitor screening Target prediction Polypharmacology

Procure CAS 895017-36-4 for kinase-biased HTS decks targeting MAP3K8/CSF1R. This specific chemotype, with its 6-fluoro-benzothiazole core and N-(pyridin-3-ylmethyl) substituent, offers a distinct hydrogen-bond vector for kinase hinge engagement absent in N-H benzamide analogs. Use as a reference point for SAR studies exploring antiproliferative activity (MCF-7, HepG2) or as a matched pair with the 6-chloro analog (CAS 895021-56-4) for CYP450 metabolic stability comparisons. Intended exclusively for non-human research.

Molecular Formula C20H14FN3OS
Molecular Weight 363.41
CAS No. 895017-36-4
Cat. No. B2797243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
CAS895017-36-4
Molecular FormulaC20H14FN3OS
Molecular Weight363.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C20H14FN3OS/c21-16-8-9-17-18(11-16)26-20(23-17)24(13-14-5-4-10-22-12-14)19(25)15-6-2-1-3-7-15/h1-12H,13H2
InChIKeyNLLPMEBEZPLDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895017-36-4): Structural Identity and Procurement Baseline for Benzothiazole-Benzamide Research Compounds


N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895017-36-4) is a synthetic benzothiazole-benzamide derivative with molecular formula C20H14FN3OS and molecular weight 363.41 g/mol, characterized by a 6-fluoro-1,3-benzothiazol-2-yl core N-linked to a benzamide moiety bearing an N-(pyridin-3-ylmethyl) substituent [1]. This compound belongs to the N-1,3-benzothiazol-2-ylbenzamide class, a scaffold associated with antiproliferative and apoptosis-inducing activities in human cancer cell lines [2]. It is catalogued in the ZINC purchasable compound database (ZINC000211868513) with calculated logP of 4.945 and 4 rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is intended exclusively for non-human, non-therapeutic research applications .

Why N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide Cannot Be Replaced by Simpler Benzothiazole-Benzamide Analogs


Substituting this compound with close benzothiazole-benzamide analogs—such as N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3, lacking the pyridin-3-ylmethyl group) or the 4-fluoro positional isomer—carries material risk of altered target engagement, physicochemical profile, and biological readout. The N-(pyridin-3-ylmethyl) substituent introduces a hydrogen-bond-accepting pyridine nitrogen and additional π-stacking capacity absent in simpler N-H benzamide analogs, while the 6-fluoro (vs. 4-fluoro or 6-chloro) substitution on the benzothiazole ring fine-tunes electronic properties and metabolic stability [1][2]. Computational target predictions via SEA (Similarity Ensemble Approach) against the ChEMBL20 knowledgebase indicate that this compound maps to a kinase-enriched target space (MAP3K8, CSF1R) distinct from the simpler benzothiazole-benzamide derivatives that populate antimicrobial and broader cytotoxic profiles [1]. The concurrent presence of the 6-fluoro-benzothiazole and pyridin-3-ylmethyl pharmacophores renders this compound a specific chemotype that cannot be generically substituted without loss of the intended polypharmacology or screening-appropriate physicochemical properties [3].

Quantitative Differentiation Evidence for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895017-36-4) Versus Closest Analogs


Kinase Target Space Enrichment: SEA Predicted Polypharmacology Profile vs. Simpler N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

SEA (Similarity Ensemble Approach) target predictions against ChEMBL20 for the target compound (ZINC000211868513) reveal a statistically enriched kinase target profile dominated by MAP3K8 (Mitogen-activated protein kinase kinase kinase 8, P-value 25) and CSF1R (Macrophage colony-stimulating factor 1 receptor, P-value 33), with Max Tc values of 81 and 46 respectively [1]. By contrast, the simpler analog N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3, lacking the pyridin-3-ylmethyl group) is not predicted to engage this kinase subset and is instead associated with broader, non-kinase antimicrobial profiles in published screening studies [2]. The pyridin-3-ylmethyl extension on the benzamide nitrogen is structurally analogous to the pyridine-containing substituents in known benzothiazole-based kinase inhibitors, and the predicted MAP3K8 engagement (P-value 25; lower P-values indicate higher prediction confidence) suggests a potential application in inflammatory and oncological kinase screening cascades that simpler analogs do not address [1][3].

Kinase inhibitor screening Target prediction Polypharmacology Drug discovery

LogP and Lipophilicity Differentiation: Compound 895017-36-4 vs. 4-Cyano Analog (CAS 895018-55-0)

The target compound (CAS 895017-36-4) exhibits a calculated logP of 4.945 and a molecular weight of 363.41 g/mol, placing it within favorable oral drug-likeness boundaries (Lipinski Rule of 5: logP <5, MW <500) [1]. In contrast, the closely related 4-cyano analog, 4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895018-55-0), has a molecular weight of 388.42 g/mol and a predicted logP exceeding 5.0 due to the electron-withdrawing cyano substituent on the benzamide ring . The target compound's calculated logP of 4.945, with 4 rotatable bonds and a topological polar surface area (tPSA) of approximately 68 Ų, provides a balanced lipophilicity-hydrophilicity profile suited for cell permeability without excessive non-specific binding, a property that distinguishes it from the more lipophilic 4-cyano analog [1]. The ZINC20 database classifies the target compound in the FJAE tranche (For-Sale, Annotated, Enriched), indicating purchasable availability with favorable drug-like physicochemical parameters [1].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Antiproliferative Class Potency: N-1,3-Benzothiazol-2-ylbenzamide Scaffold Activity in MCF-7 and HepG2 Cell Lines

A systematic evaluation of N-1,3-benzothiazol-2-ylbenzamide derivatives by Corbo et al. (2016) established that this scaffold class exhibits prominent antiproliferative activity against human breast cancer (MCF-7) and liver hepatocellular carcinoma (HepG2) cell lines, with the most potent derivative (compound 1k) demonstrating a proapoptotic effect particularly evident in MCF-7 cells [1]. The target compound (CAS 895017-36-4) belongs to this precisely defined N-1,3-benzothiazol-2-ylbenzamide class and incorporates both a 6-fluoro substituent and an N-(pyridin-3-ylmethyl) group—structural features independently associated with enhanced antiproliferative potency in benzothiazole-carboxamide hybrids evaluated against MCF-7 (IC50 range: 6.56–22.07 µM for the series) and HCT-116 cell lines [2]. While direct IC50 data for CAS 895017-36-4 in MCF-7 cells has been reported in commercial datasheets at approximately 15 µM, this value awaits independent peer-reviewed confirmation [3]. Nonetheless, the class-level evidence establishes that N-1,3-benzothiazol-2-ylbenzamides with electronegative 6-position substituents and N-heterocyclic extensions consistently yield micromolar antiproliferative activity, whereas analogs lacking the N-pyridinylmethyl extension (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide) show attenuated or redirected biological profiles toward antimicrobial rather than anticancer endpoints in the same screening platform [1].

Anticancer screening Antiproliferative assay Apoptosis induction MCF-7

Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Substitution: Impact on Hydrogen-Bonding Geometry and Target Recognition

The pyridin-3-ylmethyl substituent on the benzamide nitrogen of the target compound positions the pyridine nitrogen at the meta position relative to the methylene linker, creating a hydrogen-bond-accepting vector oriented approximately 120° from the C–N bond axis. By contrast, the pyridin-2-ylmethyl isomer (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide) places the pyridine nitrogen at the ortho position, enabling potential intramolecular hydrogen bonding with the amide carbonyl and restricting conformational freedom [1]. This geometric distinction has been shown to affect kinase inhibitor selectivity: in benzothiazole-based PI3Kβ inhibitors, the positioning of the pyridine nitrogen dictates the hydrogen-bond network with the kinase hinge region [2]. The target compound's pyridin-3-ylmethyl configuration favors an extended conformation that projects the pyridine ring away from the benzothiazole core, maximizing intermolecular hydrogen-bond availability for target engagement, whereas the pyridin-2-ylmethyl isomer favors a folded conformation that may reduce target accessibility [1][3]. The ZINC20 SEA predictions for the target compound specifically highlight kinase targets (MAP3K8, CSF1R) that rely on precisely oriented hinge-region hydrogen bonding, whereas the pyridin-2-ylmethyl isomer is predicted to exhibit a different target selectivity profile due to its altered conformational preferences [1].

Medicinal chemistry Structure-activity relationship Isomer comparison Molecular recognition

6-Fluoro vs. 6-Chloro Benzothiazole Substitution: Electronic Effects on Metabolic Stability and Binding

The 6-fluoro substituent on the benzothiazole ring of the target compound provides a Hammett σp value of +0.06 (weakly electron-withdrawing), compared to the 6-chloro analog (N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide, CAS 895021-56-4) where chlorine contributes a stronger electron-withdrawing effect (σp = +0.23) [1]. This electronic difference translates to differential CYP450-mediated oxidative metabolism: the 6-fluoro substitution is associated with greater metabolic stability due to the strength of the C–F bond (bond dissociation energy ~485 kJ/mol vs. C–Cl ~339 kJ/mol), reducing the likelihood of oxidative dehalogenation [2]. In the broader 6-fluorobenzothiazole amide class, fluorinated derivatives have been shown to retain binding affinity while exhibiting improved pharmacokinetic profiles relative to their chlorinated counterparts [3]. For example, 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides demonstrated antifungal activity comparable to clinical standards (chloramphenicol, cefoperazone, amphotericin B) without the cytotoxicity liabilities associated with chlorinated benzothiazole analogs [3]. The target compound's 6-fluoro substitution thus provides a favorable balance of electronic modulation, metabolic stability, and target binding relative to the 6-chloro analog.

Metabolic stability Halogen substitution CYP450 Electron-withdrawing effects

Recommended Research and Industrial Application Scenarios for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895017-36-4)


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The SEA-predicted kinase target profile, particularly MAP3K8 (P-value 25, Max Tc 81) and CSF1R (P-value 33), positions this compound as a candidate for inclusion in kinase-biased screening libraries [1]. Procurement for HTS decks targeting inflammatory kinase cascades (MAP3K8/Tpl2) or macrophage-driven oncology pathways (CSF1R) is warranted based on computational target predictions. The compound's favorable logP (4.945) and MW (363.41) meet HTS-appropriate physicochemical criteria, minimizing the risk of assay interference from highly lipophilic or aggregating compounds [1]. Its pyridin-3-ylmethyl geometry provides the appropriate hydrogen-bond vector for kinase hinge-region engagement, as established in benzothiazole-based PI3K inhibitor patents [2].

Antiproliferative SAR Expansion Around the N-1,3-Benzothiazol-2-ylbenzamide Scaffold

This compound serves as a strategic intermediate chemotype for medicinal chemistry programs exploring structure-activity relationships in the N-1,3-benzothiazol-2-ylbenzamide class. The established class-level antiproliferative activity in MCF-7 (IC50 range 6.56–22.07 µM for active analogs) and HepG2 cell lines, combined with the proapoptotic mechanism demonstrated by compound 1k in the Corbo et al. series, supports the use of CAS 895017-36-4 as a reference point for SAR studies investigating the impact of N-pyridinylmethyl substitution on potency and selectivity [3][4]. The unsubstituted benzamide ring provides a clean baseline for further derivatization (e.g., introduction of –OH, –OCH3, –CN, or halogen substituents) to probe electronic and steric effects on antiproliferative activity.

Comparative 6-Fluoro vs. 6-Chloro Metabolic Stability Profiling

Researchers investigating halogen-dependent metabolic stability in benzothiazole scaffolds can employ the target compound (6-fluoro) alongside the 6-chloro analog (CAS 895021-56-4) as a matched pair for comparative CYP450 stability assays [1][5]. The substantial difference in C–halogen bond dissociation energy (C–F ~485 kJ/mol vs. C–Cl ~339 kJ/mol) predicts differential oxidative metabolism rates that can be quantitatively assessed in human liver microsome or hepatocyte incubation studies [5]. This application is directly relevant to lead optimization programs where metabolic soft spots associated with halogen substituents must be identified and mitigated early in the development cascade.

Antimicrobial Screening Against Resistant Clinical Isolates

Based on class-level evidence showing that 6-fluorobenzothiazole amides exhibit antibacterial and antifungal activity comparable to chloramphenicol, cefoperazone, and amphotericin B standards, the target compound is suitable for inclusion in antimicrobial susceptibility screening panels [5]. The compound's structural features—6-fluoro-benzothiazole core coupled with a pyridin-3-ylmethylbenzamide moiety—may confer activity against drug-resistant bacterial or fungal strains. Procurement for MIC determination assays against ESKAPE pathogens or Candida spp. is supported by the established antimicrobial precedent in the 6-fluorobenzothiazole amide series, where several derivatives demonstrated clinically relevant potency [5].

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.